6-Chloroimidazo[1,2-b]pyridazin-3-amine
Beschreibung
Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are organic compounds characterized by a ring structure containing at least one nitrogen atom in addition to carbon atoms. Their importance in the pharmaceutical sciences cannot be overstated, as they form the structural core of a vast number of natural products, vitamins, hormones, and synthetic drugs. mdpi.comnih.gov
Statistical analyses of approved pharmaceuticals reveal the remarkable prevalence of these structures. Approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. nih.govrsc.orgacs.org Some analyses suggest that over 85% of all biologically active chemical entities feature a heterocyclic scaffold of some kind. nih.govrsc.org This widespread presence underscores the structural and functional importance of nitrogen heterocycles in the design of effective medicines. msesupplies.com Their ubiquity is seen across a wide range of therapeutic areas, including treatments for cancer, infections, and neurodegenerative disorders. mdpi.comresearchgate.net
Table 1: Examples of Therapeutic Areas and Corresponding Nitrogen-Containing Heterocyclic Drugs
| Therapeutic Area | Drug Examples (Containing Nitrogen Heterocycles) |
| Oncology | Imatinib, Ponatinib |
| Antiviral | Azidothymidine |
| Antibacterial | Ciprofloxacin (B1669076), Penam |
| Antipsychotic | Chlorpromazine |
| Anxiolytic | Diazepam |
The prevalence of nitrogen heterocycles in pharmaceuticals is due to their profound influence on a molecule's biological activity and pharmacokinetic properties. ijprajournal.com The presence of nitrogen and other heteroatoms allows these scaffolds to engage in crucial molecular interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. nih.govrroij.com These interactions are fundamental to a drug's mechanism of action. rroij.com
Furthermore, incorporating heterocyclic rings is a key strategy for medicinal chemists to fine-tune a drug candidate's "drug-likeness". nih.gov By modifying the heterocyclic core, chemists can modulate critical physicochemical properties, including:
Solubility: Enhancing solubility for better absorption and distribution. nih.gov
Lipophilicity: Balancing water and fat solubility to control how a drug crosses cell membranes. nih.gov
Polarity: Adjusting polarity to influence interactions with biological targets and affect excretion pathways. nih.gov
Metabolic Stability: Introducing heterocycles can block sites of metabolic breakdown, increasing the drug's half-life in the body. ijprajournal.com
This ability to systematically alter ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) properties makes heterocycles an indispensable tool in the optimization of lead compounds into viable drugs. nih.govfrontiersin.org
Overview of Imidazo[1,2-b]pyridazine (B131497) Scaffold in Therapeutic Contexts
Within the vast family of nitrogen heterocycles, the Imidazo[1,2-b]pyridazine scaffold has been identified as a "privileged structure" in medicinal chemistry. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus showing promise across a range of therapeutic applications. nih.gov Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiparasitic, antiviral, and anti-inflammatory properties. nih.govresearchgate.net
The Imidazo[1,2-b]pyridazine nucleus was first synthesized in the late 1960s. dergipark.org.tr For decades, it remained a subject of academic interest, with periodic investigations into its chemical properties and biological potential. Research into this scaffold gained significant momentum with the discovery that its derivatives could act as potent protein kinase inhibitors. semanticscholar.orgnih.gov A pivotal moment in the evolution of this research was the development and success of Ponatinib, a pan-BCR-ABL kinase inhibitor containing the Imidazo[1,2-b]pyridazine core, which is used in the treatment of chronic myeloid leukemia (CML). nih.govnih.gov The success of Ponatinib led to a resurgence of interest in the scaffold, spurring extensive research efforts to explore new derivatives for various therapeutic applications. nih.govresearchgate.net
The Imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system formed by the fusion of an imidazole (B134444) ring and a pyridazine (B1198779) ring. ontosight.ai This arrangement creates a unique electronic and spatial configuration that is conducive to binding with various biological macromolecules.
From a drug design perspective, the Imidazo[1,2-b]pyridazine scaffold is considered a bioisosteric analogue of other important biological molecules, such as purines. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The structural similarity of the Imidazo[1,2-b]pyridazine core to naturally occurring purines allows it to interact with enzymes that typically bind purines, such as protein kinases. nih.gov This mimicry is a key reason for its success as a kinase inhibitor scaffold. nih.govnih.gov Furthermore, strategic substitution of the core, for instance, replacing a carbon-hydrogen group with a nitrogen atom, can be used to effectively reduce a ligand's lipophilicity, which may in turn reduce non-specific binding to other targets. nih.gov
Research Focus on 6-Chloroimidazo[1,2-b]pyridazin-3-amine within the Imidazo[1,2-b]pyridazine Class
The compound this compound (C₆H₅ClN₄) is a specific derivative of the parent scaffold that has garnered significant attention as a versatile chemical intermediate. ontosight.ai Its structure is characterized by a chloro group at the 6-position and an amine group at the 3-position of the fused ring system.
The primary research focus on this compound is its utility as a foundational building block for the synthesis of more complex and potent biologically active molecules. The chlorine atom at the C-6 position is a key functional handle; it is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of chemical groups. researchgate.net Similarly, the amine group at the C-3 position provides another reactive site for further chemical elaboration. This dual functionality makes this compound an ideal starting material for creating libraries of novel Imidazo[1,2-b]pyridazine derivatives to be screened for therapeutic activity, particularly in the development of kinase inhibitors for oncology and other diseases. dergipark.org.trnih.gov
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZHHLJWBETLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443655 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-45-0 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloroimidazo 1,2 B Pyridazin 3 Amine and Its Derivatives
Classical Synthetic Approaches for Imidazo[1,2-b]pyridazine (B131497) Core Construction
The foundational methods for assembling the imidazo[1,2-b]pyridazine bicyclic system have traditionally relied on condensation reactions, which efficiently form the fused imidazole (B134444) ring onto a pre-functionalized pyridazine (B1198779) core.
Condensation Reactions for Imidazo[1,2-b]pyridazine Ring Formation
The most prevalent classical strategy for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound. nih.gov This method, often referred to as the Tschitschibabin reaction for related heterocycles, provides a direct route to the fused bicyclic system.
The formation of the imidazo[1,2-b]pyridazine ring is typically achieved by reacting a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, for instance, using sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine ring is crucial as it influences the nucleophilicity of the ring nitrogens, favoring the desired cyclization pathway. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic, and alkylation at this site can hinder the synthesis of the desired bicyclic product. The halogen directs the reaction to proceed correctly. nih.gov
A specific pathway to a precursor for 6-Chloroimidazo[1,2-b]pyridazin-3-amine involves a multi-step condensation approach. This method begins with the reaction of 3-amino-6-chloropyridazine (B20888) with an activating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting intermediate is then treated with bromoacetonitrile, which undergoes cyclocondensation to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510). This nitrile derivative serves as a key intermediate that can be subsequently converted to the target 3-amino compound. This process is characterized by mild reaction conditions and provides the carbonitrile intermediate in high purity.
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Intermediate/Product | Reference |
| 3-Amino-6-halopyridazine | α-Bromoketone | Sodium bicarbonate | 2-Substituted-6-haloimidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-chloropyridazine | N,N-Dimethylformamide dimethyl acetal, then Bromoacetonitrile | Heating (50–160 °C) | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | N/A |
Strategies for Halogenation at the 6-Position and Amination at the 3-Position
The introduction of specific functional groups at the 6- and 3-positions of the imidazo[1,2-b]pyridazine core is critical for tuning the molecule's properties.
Halogenation at the 6-Position: The chlorine atom at the 6-position is typically not introduced onto the pre-formed imidazo[1,2-b]pyridazine ring. Instead, the synthesis strategically begins with a pyridazine precursor that already contains the desired halogen. The starting material for the synthesis of the title compound is 3-amino-6-chloropyridazine. This is commonly prepared from 3,6-dichloropyridazine (B152260) via a nucleophilic substitution reaction with ammonia (B1221849) at elevated temperatures. nih.gov This approach ensures the regioselective placement of the chlorine atom before the construction of the fused imidazole ring.
Amination at the 3-Position: Direct amination at the 3-position of the imidazo[1,2-b]pyridazine ring is challenging. A more common and effective strategy involves the introduction of a precursor functional group at the 3-position during the ring-forming condensation step, which is later converted to an amino group. As described previously, reacting 3-amino-6-chloropyridazine with reagents that introduce a carbonitrile (-CN) group at the 3-position is a key strategy. The resulting 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile can then be transformed into this compound through chemical reduction of the nitrile group.
Modern Catalytic Methods in Imidazo[1,2-b]pyridazine Synthesis
While classical methods are effective for building the core structure, modern organometallic catalysis offers powerful tools for the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold. These methods, particularly metal-catalyzed cross-coupling reactions, allow for the introduction of a wide array of substituents with high efficiency and selectivity, enabling rapid diversification of derivatives. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Functionalization of Imidazo[1,2-b]pyridazines
Metal-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds on the imidazo[1,2-b]pyridazine core. The halogen atom at the 6-position (e.g., chlorine) serves as an effective handle for these transformations.
Palladium catalysts are exceptionally versatile for functionalizing halo-substituted imidazo[1,2-b]pyridazines. researchgate.netlibretexts.org These reactions typically follow a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the 6-chloro or 6-bromoimidazo[1,2-b]pyridazine (B1525595) with an organoboron reagent (boronic acid or ester) to form a C-C bond. wikipedia.org It is widely used to introduce aryl, heteroaryl, or vinyl groups. thieme-connect.comnih.govnih.gov The reaction is typically catalyzed by a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. thieme-connect.com While chloro-derivatives are generally less reactive than bromo- or iodo-derivatives, successful Suzuki couplings on 6-chloroimidazo[1,2-b]pyridazines have been reported, demonstrating the feasibility of functionalizing this common intermediate. thieme-connect.comresearchgate.net
Heck Reaction: The Heck reaction forms a C-C bond by coupling the halo-imidazo[1,2-b]pyridazine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgmdpi.com This method is primarily used to introduce alkenyl substituents.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the halo-imidazo[1,2-b]pyridazine, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron or tin counterparts, often leading to faster reactions. wikipedia.org
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is employed. It couples a terminal alkyne with the halo-imidazo[1,2-b]pyridazine using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgscirp.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) to couple with the organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgmit.edu It represents one of the earliest developed cross-coupling methods. wikipedia.org
Stille Reaction: This reaction couples an organotin (stannane) reagent with the halo-imidazo[1,2-b]pyridazine. researchgate.netwikipedia.orglibretexts.org Organostannanes are stable to air and moisture, though their toxicity is a drawback. wikipedia.org
| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²), C(sp²)-C(sp) | wikipedia.orgthieme-connect.com |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) (alkenyl) | wikipedia.org |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) | wikipedia.org |
| Sonogashira | Terminal Alkyne | Pd(0) complex / Cu(I) salt / Base | C(sp²)-C(sp) | wikipedia.orglibretexts.org |
| Kumada | Grignard (R-MgX) | Ni or Pd complex | C(sp²)-C(sp²), C(sp²)-C(sp³) | wikipedia.org |
| Stille | Organostannane (R-SnR'₃) | Pd(0) complex | C(sp²)-C(sp²), C(sp²)-C(sp) | wikipedia.org |
Copper-catalyzed reactions provide alternative and sometimes complementary pathways for the synthesis and functionalization of imidazo[1,2-b]pyridazines. researchgate.net Copper catalysis is particularly relevant for forming C-N and C-O bonds, although it is also used in certain C-C bond-forming reactions. For instance, copper-catalyzed oxidative cyclization reactions have been developed for the one-pot synthesis of substituted imidazo[1,2-b]pyridazines. researchgate.net Furthermore, copper-catalyzed C-H functionalization and amination reactions have been applied to related imidazo[1,2-a]pyridine (B132010) systems, suggesting their potential applicability to the imidazo[1,2-b]pyridazine core. organic-chemistry.orgrsc.orgnih.gov
Green Chemistry Principles in the Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The integration of green chemistry principles into the synthesis of imidazo[1,2-b]pyridazine derivatives is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of microwave irradiation to enhance reaction efficiency and the adoption of greener solvents and catalyst-free conditions. nih.govresearchgate.netscilit.com
Microwave irradiation has been widely adopted as an energy-efficient heating method that can significantly reduce reaction times, improve yields, and enhance product purity. nih.govscilit.comnih.gov In the context of imidazo[1,2-b]pyridazine synthesis, microwave assistance has been successfully applied to several key transformations.
For instance, the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines has been accomplished through a microwave-assisted, one-pot, two-step process involving Suzuki cross-coupling and palladium-catalyzed arylation. researchgate.net Microwave heating has also been effective for facilitating nucleophilic aromatic substitution (SNAr) reactions at the C-6 position of the imidazo[1,2-b]pyridazine ring. nih.gov This allowed for the introduction of various primary and secondary aliphatic amines, as well as alcohols, with reaction times as short as 10 minutes. nih.gov The development of cost-effective and environmentally friendly synthetic procedures for 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives has also been optimized using microwave irradiation. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| SNAr at C-6 with amines/alcohols | N/A | 10 min | Rapid completion | nih.gov |
| One-pot Suzuki/C-H Arylation | Longer reaction times | Significantly reduced | Enhanced efficiency | researchgate.net |
| Synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives | N/A | Optimized, efficient | Cost-effective, green | nih.gov |
Beyond microwave synthesis, other green techniques focus on minimizing waste and avoiding hazardous substances. One such approach is the use of multicomponent reactions (MCRs) in sustainable solvents. The Groebke–Blackburn–Bienaymé (GBB) reaction, an MCR involving an aminoazine, an aldehyde, and an isocyanide, has been used to synthesize imidazo[1,2-b]pyridazines under sustainable conditions. researchgate.net Researchers have successfully employed eucalyptol, a bio-based green solvent, for this transformation, assembling a library of compounds efficiently. researchgate.net
Furthermore, efforts have been made to develop catalyst-free reaction conditions, which simplifies purification and reduces metallic waste. An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines and related structures has been developed using a green solvent system (H₂O-IPA) under microwave irradiation. scilit.com This approach, which involves the annulation of 2-aminopyridines with α-bromoketones, provides excellent yields and represents an environmentally benign process. scilit.com The use of ultrasound irradiation is another green technique that has been explored to optimize the synthesis of this class of compounds. nih.gov These methods align with the principles of green chemistry by improving energy efficiency, using safer solvents, and designing less hazardous chemical syntheses. researchgate.netscilit.com
Structure Activity Relationship Sar Studies of 6 Chloroimidazo 1,2 B Pyridazin 3 Amine Analogues
Positional Modifications and Their Impact on Biological Activity
Substituent Effects at the 2-Position of the Imidazo[1,2-b]pyridazine (B131497) Core
Modifications at the 2-position of the imidazo[1,2-b]pyridazine ring have a significant impact on the biological activity of these compounds. Research into ligands for β-amyloid (Aβ) plaques has shown that the presence of a 2-N,N-dimethylaminophenyl group may be a crucial requirement for achieving desirable binding affinities. nih.gov In this context, the 2-phenyl ring can be further substituted or even replaced with other heteroaromatic rings, such as pyridinyl or thiophenyl, although these changes can lead to decreased binding affinity. nih.gov
In the realm of kinase inhibition, the 2-position plays a role in target engagement. For instance, molecular docking studies on Transforming growth factor-β activated kinase (TAK1) inhibitors suggest that the H2 proton of the imidazo[1,2-b]pyridazine core can form a hydrogen bond with key residues like Ala-107 in the ATP-binding site. nih.gov Consequently, introducing a substituent at this position, such as a methyl group, could sterically hinder this interaction and lead to a reduction in inhibitory activity. nih.gov
| Position 2 Substituent | Target | Effect on Biological Activity |
| N,N-dimethylaminophenyl | Aβ plaques | Considered important for high binding affinity. nih.gov |
| Pyridinyl | Aβ plaques | Replacement for the phenyl ring led to decreased affinity. nih.gov |
| Thiophenyl | Aβ plaques | Replacement for the phenyl ring led to decreased affinity. nih.gov |
| Methyl | TAK1 Kinase | Hypothesized to reduce activity by sterically blocking a key hydrogen bond. nih.gov |
Substituent Effects at the 3-Position of the Imidazo[1,2-b]pyridazine Core
The 3-position of the imidazo[1,2-b]pyridazine scaffold is a critical determinant of kinase selectivity and potency. A wide array of substituents at this position has been explored, revealing that it can significantly modulate the compound's interaction with the target protein. In the development of TAK1 inhibitors, placing an appropriate aryl substituent at the 3-position is key to achieving nanomolar concentrations of inhibition. nih.gov The exploration of various substituted phenyl rings and pyridine (B92270) rings as bioisosteres has been a fruitful strategy. Moieties such as halides, -OCF₃, -CN, and -CF₃ are known to enhance potency by increasing binding affinity and improving pharmacokinetic properties like membrane permeability and metabolic stability. nih.gov
Furthermore, in the context of developing antikinetoplastid agents, a scaffold-hopping strategy led to the synthesis of a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.comontosight.ai The introduction of the nitro group at the 3-position was a key modification in this series, highlighting the diverse functionalities that can be tolerated and are influential at this site. Optimization of IKKβ inhibitors also involved modifications at the 3-position, which successfully increased both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. documentsdelivered.com
| Position 3 Substituent | Target | Effect on Biological Activity |
| Substituted Phenyl/Indazole | TAK1 Kinase | Appropriate aryl groups are crucial for potent (nanomolar) inhibition. nih.gov |
| Nitro (-NO₂) | Kinetoplastids | Key functional group in a series of antikinetoplastid agents. mdpi.comontosight.ai |
| Optimized Aryl/Heteroaryl | IKKβ Kinase | Led to increased cell-free and cellular inhibitory activity. documentsdelivered.com |
Substituent Effects at the 6-Position of the Pyridazine (B1198779) Ring
The 6-position of the pyridazine ring, occupied by a chlorine atom in the parent compound, is a versatile site for modification that profoundly influences biological activity across different target classes. In the pursuit of Aβ plaque imaging agents, various substitutions at this position have been evaluated. While a moderate tolerance for modification is observed, the nature of the substituent is key. nih.gov For instance, a 6-methylthio analogue demonstrated higher binding affinity than a 6-methoxyl analogue. nih.gov The size and electronegativity of halogen atoms also play a role, with iodo analogues showing higher affinity than chloro or fluoro analogues. nih.gov
For kinase inhibitors, substitution at the C6 position is a common strategy to enhance potency and improve drug-like properties. The introduction of morpholine (B109124) or piperazine (B1678402) moieties at this position has been shown to afford compounds with enhanced kinase inhibition compared to unsubstituted analogues. nih.govnih.gov Morpholine, in particular, can improve water solubility, metabolic stability, and bioavailability, while also potentially engaging in additional hydrogen-bonding interactions with the protein target. nih.gov This strategy was successfully employed in the development of potent inhibitors for Monopolar spindle 1 (Mps1) kinase, leading to compounds with excellent cellular potency and in vivo activity. dergipark.org.tr
| Position 6 Substituent | Target | Effect on Biological Activity |
| Methylthio (-SCH₃) | Aβ plaques | Higher binding affinity compared to methoxyl (-OCH₃). nih.gov |
| Iodo (-I) | Aβ plaques | Higher binding affinity compared to chloro (-Cl) or fluoro (-F). nih.gov |
| Morpholine | TAK1 Kinase | Enhanced kinase inhibition and improved drug-like properties. nih.govnih.gov |
| Piperazine | TAK1 Kinase | Enhanced kinase inhibition. nih.govnih.gov |
| Aryl substituents | Mps1 Kinase | Led to improved cellular activity. dergipark.org.tr |
Exploration of Bioisosteric Replacements within the 6-Chloroimidazo[1,2-b]pyridazin-3-amine Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize physicochemical and biological properties of a lead compound without causing significant changes to its steric and electronic features. The imidazo[1,2-b]pyridazine ring system itself is considered a bioisosteric analogue of other bicyclic heteroaromatics. For example, it was designed as an isostere of imidazo[1,2-a]pyridine (B132010) (IMPY), where a CH group in the six-membered ring is replaced by a nitrogen atom. This substitution was reasoned to reduce lipophilicity and, consequently, non-specific binding. nih.gov
A more direct example of bioisosterism is the "scaffold-hopping" approach, where the core of a molecule is replaced by a structurally different but functionally similar one. In one study, a 3-nitroimidazo[1,2-a]pyridine (B1296164) core, identified as an antikinetoplastid hit, was replaced with a 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety. mdpi.com This change, replacing a carbon atom at position 5 with a nitrogen atom, aimed to discover structurally novel compounds while retaining the desired biological activity. mdpi.com
Within the imidazo[1,2-b]pyridazine scaffold itself, bioisosteric replacements of substituents have been explored. In the development of TAK1 inhibitors, a pyridine ring was successfully used as a bioisostere for a phenyl ring at the C3 position, a common strategy to modulate properties like solubility and metabolic stability while maintaining key interactions with the target. nih.gov Similarly, the modification of imidazo[1,2-a]pyridine Cyclin-Dependent Kinase (CDK) inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series, demonstrating how changes to the core scaffold can serve as a bioisosteric replacement to improve properties. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In modern drug discovery, hit and lead optimization is guided by various metrics that help assess the quality of compounds beyond just their absolute potency. Ligand efficiency (LE) and lipophilic efficiency (LiPE), also known as ligand-lipophilicity efficiency (LLE), are two such crucial parameters. core.ac.uk
Ligand Efficiency (LE) measures the binding energy of a compound per non-hydrogen atom. It is calculated as the free energy of binding (ΔG) divided by the number of heavy atoms (N). This metric helps in identifying compounds that achieve their potency through efficient, high-quality interactions with the target rather than simply through an increase in size and number of contacts. It is particularly useful in fragment-based drug discovery for selecting fragments that are highly suitable for optimization. core.ac.uk
Lipophilic Efficiency (LiPE) relates the potency of a compound to its lipophilicity (logP or logD). It is typically calculated as pIC₅₀ (or pKᵢ) minus logP. LiPE assesses how effectively a compound utilizes its lipophilicity to achieve binding affinity. A high LiPE value is desirable, as it indicates that potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties, off-target effects, and toxicity. Optimizing for a high LiPE (often a value greater than 5 or 6 is suggested) guides the design process towards compounds that have a better balance of properties and a higher probability of success in clinical development. core.ac.uk
Biological Evaluation and Pharmacological Profiles of 6 Chloroimidazo 1,2 B Pyridazin 3 Amine and Its Analogues
In Vitro Pharmacological Investigations
The imidazo[1,2-b]pyridazine (B131497) scaffold, including 6-Chloroimidazo[1,2-b]pyridazin-3-amine, serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Derivatives of this core structure have been extensively studied to determine their potential as therapeutic agents through a variety of in vitro pharmacological assessments.
The imidazo[1,2-b]pyridazine core is recognized as a versatile motif for targeting protein kinases, which are critical regulators of cellular processes. researchgate.net Aberrant kinase activity is linked to numerous diseases, making kinase inhibitors a major focus of drug discovery.
Analogues of this compound have demonstrated inhibitory activity against several kinases:
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of DYRK1A. cardiff.ac.uk This kinase is a therapeutic target for cancer and neurological disorders. cardiff.ac.uk A representative compound from this series, compound 17 , showed significant inhibition of DYRK1A. cardiff.ac.uk The series has also been noted for dual DYRK/CLK inhibitory activity. cardiff.ac.uk
Cyclin-dependent kinase (CDK): In kinase profiling assays, compound 17 , an imidazo[1,2-b]pyridazine derivative, was also found to inhibit CDK2, demonstrating that this scaffold can interact with multiple kinases within the CMGC group. cardiff.ac.uk
p38 Mitogen-Activated Protein (MAP) kinase: A series of trisubstituted pyridazines were evaluated as in vitro inhibitors of p38 MAP kinase. nih.gov Certain derivatives, particularly those with specific substitutions at the 6-position, displayed potent inhibitory activity with IC50 values in the low nanomolar range (1-20 nM). nih.gov
Plasmodium falciparum Kinases: The imidazopyridazine scaffold has proven to be a potent inhibitor of kinases in the malaria parasite, Plasmodium falciparum.
PfCDPK1: A series of imidazopyridazine analogues were identified as potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), an enzyme involved in the parasite's life cycle. nih.gov
PI4K and PKG: 3,6-disubstituted imidazopyridazine analogues have been shown to be potent dual inhibitors, strongly inhibiting Plasmodium phosphatidylinositol-4-kinase (PI4K) and moderately inhibiting cGMP-dependent protein kinase (PKG). up.ac.za Several analogues exhibited over 90% inhibition of PvPI4K at a concentration of 0.1 µM. up.ac.za
| Compound Scaffold | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | DYRK1A | Potent and selective inhibition. cardiff.ac.uk | cardiff.ac.uk |
| Imidazo[1,2-b]pyridazine (Compound 17) | CDK2 | Exhibited partial inhibition in a radiometric kinase assay. cardiff.ac.uk | cardiff.ac.uk |
| Trisubstituted pyridazine (B1198779) | p38 MAP kinase | Potent inhibition with IC50 values of 1-20 nM. nih.gov | nih.gov |
| Imidazopyridazine | PfCDPK1 | Potent and selective inhibition of the parasite kinase. nih.gov | nih.gov |
| 3,6-disubstituted imidazopyridazine | Plasmodium PI4K & PKG | Potent dual inhibition; >90% PI4K inhibition at 0.1 µM for multiple analogues. up.ac.za | up.ac.za |
Derivatives of the imidazo[1,2-b]pyridazine structure have been investigated for their ability to bind to specific G protein-coupled receptors (GPCRs) and other receptor types.
Corticotropin-Releasing Factor Receptor 1 (CRF1): A notable analogue, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP) , was identified as a novel, potent CRF1 antagonist. nih.gov It displayed subnanomolar affinity in binding assays using cloned human CRF1 receptors and inhibited the binding of ¹²⁵I-sauvagine to rat pituitary membranes. nih.gov Following oral administration in rats, MTIP showed an ex vivo ED50 of approximately 1.3 mg/kg for inhibiting ¹²⁵I-sauvagine binding in the cerebellum. nih.gov
While dopamine (B1211576) receptors and tropomyosin receptor kinases are important targets in neurobiology and oncology, specific binding studies directly linking them to this compound or its close analogues were not prominent in the reviewed literature. nih.govfrontiersin.orgmdpi.com
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives has also been explored through their inhibitory effects on various enzymes.
Acetylcholinesterase (AChE): A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for AChE inhibitory activity. researchgate.net Two compounds, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) , were identified as highly potent inhibitors, with IC50 values below 0.05 µM. researchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) | Acetylcholinesterase (AChE) | <0.05 µM | researchgate.net |
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) | Acetylcholinesterase (AChE) | <0.05 µM | researchgate.net |
The antiproliferative and cytotoxic effects of imidazo[1,2-b]pyridazine analogues and related heterocyclic systems have been evaluated against a variety of human cancer cell lines. These studies are crucial for identifying potential anticancer agents.
Imidazo[1,2-a]pyridine (B132010) Analogues: A related scaffold, imidazo[1,2-a]pyridine, has shown significant cytotoxic potential.
One study synthesized eleven 3-aminoimidazole[1,2-α]pyridine compounds and tested them against MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma) cancer cells. nih.gov Compound 12 , featuring a nitro group and a p-chlorophenyl group, demonstrated the highest inhibitory activity against the HT-29 cell line, with an IC50 of 4.15 µM. nih.gov
Another imidazo[1,2-a]pyridine derivative, MRK-107 , was tested against colon cancer cell lines Caco-2 and HT-29, yielding GI50 (concentration for 50% growth inhibition) values of 2.4 µM and 1.1 µM, respectively, after 48 hours. mdpi.com This compound was found to inhibit cell proliferation and induce apoptosis. mdpi.com
Pyridazinone Derivatives: Analogues based on the pyridazinone core have also been assessed.
A series of 3(2H)-pyridazinone derivatives showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov
Another study found that a pyridazin-3(2H)-one derivative, compound 6f , exhibited the highest cytotoxicity against MCF-7 and P815 (mastocytoma) cell lines, with IC50 values of 14.5 µM and 35 µM, respectively. researchgate.net
Imidazo[1,2-b]pyridazine Derivatives: The potent acetylcholinesterase inhibitor 5h (3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine) was also evaluated for cytotoxicity, showing that it could mediate over 43% cell death at a concentration of 100 µM and activate caspase 3-mediated apoptosis. researchgate.net
| Compound/Analogue Series | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (Compound 12) | HT-29 | Colon | 4.15 µM | nih.gov |
| Imidazo[1,2-a]pyridine (MRK-107) | HT-29 | Colon | 1.1 µM | mdpi.com |
| Imidazo[1,2-a]pyridine (MRK-107) | Caco-2 | Colon | 2.4 µM | mdpi.com |
| Pyridazin-3(2H)-one (Compound 6f) | MCF-7 | Breast | 14.5 µM | researchgate.net |
| Pyridazin-3(2H)-one (Compound 6f) | P815 | Mastocytoma | 35 µM | researchgate.net |
| Imidazo[1,2-b]pyridazine (Compound 5h) | Not specified | Not specified | >43% cell death at 100 µM | researchgate.net |
Cell-Based Assays
Antimicrobial Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated promising activity against a wide range of microbial pathogens, including bacteria, fungi, viruses, mycobacteria, and parasites.
Antibacterial Activity:
Novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives, synthesized from 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine, have been screened for their in-vitro antimicrobial activity. Testing against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli, has revealed that certain compounds within this series exhibit significant antibacterial properties. Specifically, compounds with particular substitutions have demonstrated notable efficacy, highlighting the potential of this scaffold in the development of new antibacterial agents.
Antifungal Activity:
The antifungal potential of imidazo[1,2-b]pyridazine derivatives has also been investigated. Tricyclic ring systems and imidazo-[1,2-b]-pyridazinethione derivatives have shown considerable activity against various fungal strains. researchgate.net The exploration of different substituents on the core structure has been a key strategy in identifying compounds with potent antifungal effects.
Antiviral Activity:
The antiviral properties of imidazo[1,2-b]pyridazine analogues have been explored against several viruses. While some synthesized compounds were found to be inactive against the replication of human immunodeficiency virus (HIV), others have shown promise. For instance, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. researchgate.net Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine have demonstrated inhibitory effects on the replication of varicella-zoster virus (VZV). researchgate.net
Antimycobacterial Activity:
The emergence of multidrug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel anti-tuberculosis drugs. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds in this regard. A series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide functionalities have been synthesized and evaluated for their antimycobacterial activity. Several of these compounds exhibited potent in vitro activity against M. tuberculosis H37Rv strains, with some showing minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL. Structure-activity relationship (SAR) studies indicated that amide derivatives generally displayed better antitubercular activity than their sulphonamide counterparts.
| Compound | Substitution Pattern | MIC (µg/mL) against M. tuberculosis H37Rv |
|---|---|---|
| Amide Derivative 1 | Specific amide substitution | 1.6 |
| Amide Derivative 2 | Alternative amide substitution | 3.2 |
| Sulphonamide Derivative 1 | Specific sulphonamide substitution | 6.4 |
Antiparasitic Activity:
The antiparasitic potential of the imidazo[1,2-b]pyridazine scaffold has been demonstrated against various protozoan parasites. A novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was designed to combine structural elements of phosphodiesterase inhibitors with a nitroimidazole moiety to induce nitrosative stress. nih.gov These compounds were evaluated in vitro against a panel of parasites including Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. nih.gov Notably, selective sub-nanomolar activity was observed against G. lamblia. nih.gov Further investigation revealed that the presence of the nitro group was crucial for the potent anti-giardial activity. nih.gov Additionally, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative showed good in vitro activity against the trypomastigote bloodstream form of T. b. brucei with an EC50 of 0.38 µM.
Anti-inflammatory and Immunomodulatory Effects
Imidazo[1,2-b]pyridazine derivatives have been investigated for their potential to modulate inflammatory pathways. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine, and its overproduction is implicated in various inflammatory diseases. A series of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides were designed and synthesized to inhibit TNF-α production. Biological evaluation revealed that many compounds in this series exhibited moderate to potent inhibition of lipopolysaccharide (LPS)-mediated TNF-α production. Certain analogues demonstrated IC50 values in the sub-micromolar range, indicating their potential as anti-inflammatory agents.
Furthermore, the broader class of pyridazinone derivatives has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators like interleukin 6 (IL-6).
Neuroprotective and Anti-inflammatory Effects in Neurological Models
While direct studies on the neuroprotective effects of this compound in specific neurological models are limited, the established anti-inflammatory properties of the imidazo[1,2-b]pyridazine scaffold are of significant relevance. Neuroinflammation is a critical component in the pathophysiology of many neurodegenerative diseases. The ability of certain derivatives to inhibit pro-inflammatory cytokines such as TNF-α suggests a potential mechanism through which these compounds could exert neuroprotective effects.
In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques. One particular derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity (Ki = 11.0 nM) to synthetic Aβ1-40 aggregates. This suggests that the imidazo[1,2-b]pyridazine scaffold could be a valuable starting point for the development of imaging agents or therapeutics targeting amyloid pathology in neurodegenerative disorders.
Assessment of Selectivity and Off-Target Interactions
A crucial aspect of drug development is the assessment of a compound's selectivity for its intended target and the identification of potential off-target interactions that could lead to adverse effects.
Pan-Kinase Screening
The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" in kinase inhibitor design. Consequently, derivatives of this compound have been subjected to extensive pan-kinase screening to evaluate their selectivity profiles.
One study identified a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues as highly potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain. A lead compound from this series was screened against a panel of 230 kinases and demonstrated remarkable selectivity, with over 10,000-fold selectivity for Tyk2 JH2 over the Tyk2 catalytic domain (JH1) and other Janus kinase (JAK) family members.
In another screening effort, imidazo[1,2-b]pyridazines were identified as inhibitors of PIM kinases. Lead compounds from this series were found to be highly selective, with cross-reactivity against only one other kinase (Cdc-like kinase 1) when tested against a panel of 50 kinase catalytic domains.
| Compound Series | Primary Target | Screening Panel Size | Key Selectivity Findings |
|---|---|---|---|
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines | Tyk2 JH2 | 230 kinases | >10,000-fold selectivity over Tyk2 JH1 and other JAKs |
| Imidazo[1,2-b]pyridazines | PIM kinases | 50 kinases | Cross-reactivity with only Cdc-like kinase 1 |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | DYRK/CLK kinases | Radiometric kinase assay | Inhibition of DYRK1A and CDK2 |
hERG Channel Inhibition Studies
Information regarding the direct inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel by this compound or its close analogues is not extensively available in the current scientific literature. hERG channel inhibition is a critical safety assessment in drug development due to its association with cardiotoxicity. The lack of specific data for this chemical class highlights an area for future investigation to fully characterize its safety profile.
In Vivo Efficacy Studies of Optimized Analogues
The translation of in vitro activity to in vivo efficacy is a critical step in the development of new therapeutic agents. Several optimized analogues of the imidazo[1,2-b]pyridazine scaffold have been evaluated in preclinical animal models.
For instance, a highly potent and selective Tyk2 JH2 inhibitor from the 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine series demonstrated full efficacy in a rat adjuvant-induced arthritis model. This provides strong evidence for the potential of this class of compounds in treating inflammatory and autoimmune diseases.
In the realm of infectious diseases, a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives, which showed potent in vitro antimycobacterial activity, were also assessed for their in vivo locomotor activity. The compounds exhibited significant CNS depressant action without neurotoxicity, suggesting good blood-brain barrier penetration, which could be advantageous for treating central nervous system infections like tuberculous meningitis.
Furthermore, acidic phenyl derivatives of the 2-phenylimidazo[1,2-b]pyridazine (B3348742) system have been evaluated for their anti-inflammatory activity in vivo using the carrageenan-induced rat paw edema model, demonstrating the in vivo anti-inflammatory potential of this scaffold. nih.gov
Antimalarial Activity in Animal Models
The urgent need for novel antimalarial agents has prompted the investigation of diverse heterocyclic scaffolds, including imidazo[1,2-b]pyridazines. Research has demonstrated that certain derivatives of this class exhibit promising activity against the malaria parasite Plasmodium falciparum in in-vitro screenings. thesciencein.org For instance, a series of novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated, with some compounds showing good antimalarial activity against P. falciparum strains. thesciencein.org
While these in-vitro results are encouraging, the progression of such compounds into preclinical and clinical development hinges on their efficacy in animal models of malaria. Standard models, such as mice infected with Plasmodium berghei, are crucial for evaluating a compound's in-vivo activity, providing insights into its pharmacokinetic and pharmacodynamic properties in a living system. researchgate.netscientificarchives.com These models are essential for assessing a drug candidate's ability to reduce parasite load and improve survival. nih.govnsbmb.org.ng Another advanced model utilized in antimalarial research is the NOD-scid IL-2Rγnull (NSG) mouse, which can be engrafted with human red blood cells to support the growth of the human parasite P. falciparum, allowing for more direct evaluation of efficacy. nih.gov
However, based on the available scientific literature, detailed studies on the in-vivo efficacy of this compound or its direct analogues in established animal models of malaria have not been extensively reported. While related heterocyclic systems like imidazopyridines have shown in-vivo efficacy in mouse models, demonstrating the potential of this broader class, specific data for the imidazo[1,2-b]pyridazine core in these models remains a gap in the current research landscape. nih.gov
Anticancer Activity in Xenograft Models
Analogues of this compound have been investigated as potent anticancer agents, with several studies demonstrating significant tumor growth inhibition in in-vivo xenograft models. These models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer drug development.
One study identified a series of imidazo[1,2-b]pyridazine derivatives as dual inhibitors of c-Met and VEGFR2 kinases, two important targets in oncology. A lead compound from this series demonstrated notable antitumor activity in mouse xenograft models using MKN45 (gastric cancer) and COLO205 (colon cancer) cell lines. actascientific.com
In another investigation, novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were developed as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer. The biological evaluation of these compounds culminated in in-vivo testing of a representative compound, A17. In a nude mouse xenograft model established with A549 non-small cell lung cancer cells, compound A17 exhibited a clear anticancer effect, validating the potential of this structural class. researchgate.net These findings underscore the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold in oncology, with demonstrated efficacy in relevant animal models of human cancer.
| Compound Class | Target(s) | Xenograft Model | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine derivative | c-Met, VEGFR2 | MKN45 (gastric), COLO205 (colon) mouse models | Compound exhibited in-vivo antitumor action. | actascientific.com |
| Imidazo[1,2-b]pyridazine diaryl urea (Compound A17) | mTOR | A549 (non-small cell lung cancer) nude mouse model | Demonstrated obvious anticancer effect in vivo. | researchgate.net |
Locomotor Activity and CNS Effects
The imidazo[1,2-b]pyridazine nucleus has been explored for its effects on the central nervous system (CNS), with various analogues being assessed for their impact on locomotor activity and other neurological functions in animal models.
A study involving 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives evaluated their in-vivo locomotor activity using photoactometer and rotarod tests in mice. The results indicated that the derivatives produced a significant CNS depressant action. Notably, this depressant effect was not associated with neurotoxicity, suggesting a specific pharmacological action rather than general toxicity. researchgate.netingentaconnect.com
Further research into 2-phenylimidazo[1,2-b]pyridazine derivatives revealed potent anti-seizure effects. Two compounds, DM1 and DM2, were evaluated in two distinct mouse models of epilepsy: seizures induced by pentylenetetrazol and seizures in DBA/2 mice induced by audiogenic stimuli. Both compounds demonstrated potent anti-seizure activity in these models, highlighting their potential as anticonvulsant agents. nih.gov These studies collectively indicate that the imidazo[1,2-b]pyridazine scaffold can be chemically modified to produce compounds with significant and varied effects on the central nervous system, including depressant and anti-seizure activities.
| Compound Class | Animal Model | Test Method | Observed Effect | Reference |
|---|---|---|---|---|
| 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives | Mice | Photoactometer, Rotarod | Significant CNS depressant action without neurotoxicity | researchgate.netingentaconnect.com |
| 2-phenylimidazo[1,2-b]pyridazine derivatives (DM1, DM2) | Mice (CD-1 ICR, DBA/2) | Pentylenetetrazol-induced seizures, Audiogenic stimuli | Potent anti-seizure activity | nih.gov |
Evaluation in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)
The core pathological features of Alzheimer's disease include the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. walshmedicalmedia.comyoutube.com Animal models that replicate these pathologies are critical for developing both therapeutic and diagnostic agents. mdpi.comlimav.org
In this context, the imidazo[1,2-b]pyridazine scaffold has been evaluated for its potential to interact with these pathological hallmarks. A key study focused on the development of novel imaging agents for detecting Aβ plaques. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ1-40 aggregates in vitro. nih.govnih.gov
The structure-activity relationship studies revealed that specific substitutions were crucial for high-affinity binding. One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a particularly high binding affinity with an inhibition constant (Ki) of 11.0 nM. nih.govnih.gov This potent in-vitro binding to amyloid aggregates suggests that the imidazo[1,2-b]pyridazine core is a viable scaffold for developing positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.govnih.gov While this research is focused on diagnostics and demonstrates a direct interaction with a key element of Alzheimer's pathology, reports on the therapeutic efficacy of these compounds in functional animal models of neurodegenerative disease are not prevalent in the current literature.
| Compound | Assay | Binding Affinity (Ki) | Significance | Reference |
|---|---|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | In-vitro binding to synthetic Aβ1-40 aggregates | 11.0 nM | High affinity suggests potential as an Aβ plaque imaging agent. | nih.govnih.gov |
Assessment of Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has been a productive starting point for the synthesis of novel compounds with potent activity against this pathogen.
Several studies have reported the synthesis and in-vitro evaluation of imidazo[1,2-b]pyridazine analogues. In one such study, a series of novel benzohydrazide (B10538) derivatives incorporating the imidazo[1,2-b]pyridazine core was synthesized. These compounds were screened for their activity against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). hakon-art.com Many of the synthesized compounds exhibited potent activity, with several showing a minimal inhibition concentration (MIC) of 1.6 µg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC of 3.125 µg/mL). hakon-art.com
Similarly, another series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide groups was evaluated. Two compounds from this series also displayed potent in-vitro anti-TB activity, with an MIC of 1.6 µg/mL. ingentaconnect.com More recently, phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and tested against M. tuberculosis H37Rv, with some compounds showing moderate activity at a concentration of 25 µg/mL. nih.gov These consistent findings across different analogue series highlight the imidazo[1,2-b]pyridazine framework as a promising scaffold for the development of new antitubercular drugs.
| Compound Class | Assay Method | Potency Range (MIC) | Reference |
|---|---|---|---|
| Benzohydrazide derivatives | MABA | 1.6 - 6.25 µg/mL | hakon-art.com |
| 6-morpholino-3-(piperazine-1-yl) derivatives | MABA | Potent activity at 1.6 µg/mL | ingentaconnect.com |
| Phenoxy-substituted amide derivatives | MABA | Moderate activity at 25 µg/mL | nih.gov |
Mechanistic Investigations of 6 Chloroimidazo 1,2 B Pyridazin 3 Amine Action
Molecular Target Identification and Validation
The imidazo[1,2-b]pyridazine (B131497) scaffold, characteristic of 6-Chloroimidazo[1,2-b]pyridazin-3-amine, is recognized as a versatile motif for the inhibition of protein kinases. researchgate.net Extensive research has led to the identification and validation of specific molecular targets for derivatives of this core structure. A primary and well-validated target is Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of nonreceptor tyrosine kinases. nih.gov
Specifically, derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors that bind to the pseudokinase domain (JH2) of Tyk2. nih.gov The JAK family, including Tyk2, plays a crucial role in cytokine signaling pathways that are integral to the pathogenesis of autoimmune and inflammatory diseases. nih.gov The validation of Tyk2 as a target for this class of compounds highlights their therapeutic potential in diseases where these signaling pathways are dysregulated. nih.gov
Table 1: Identified Molecular Target for Imidazo[1,2-b]pyridazine Derivatives
| Target Protein | Target Domain | Associated Family | Function |
|---|---|---|---|
| Tyrosine kinase 2 (Tyk2) | Pseudokinase (JH2) | Janus Kinase (JAK) | Regulates cytokine receptor signaling |
Elucidation of Binding Modes and Interactions with Biological Macromolecules
The inhibitory action of this compound derivatives is predicated on their precise interaction with the amino acid residues within the active site of their target macromolecules. Co-crystallization studies with target proteins, such as Tyk2, have provided atomic-level insights into these binding modes. nih.gov
Hydrogen bonds are critical for the affinity and specificity of inhibitors. For an imidazo[1,2-b]pyridazine-based inhibitor bound to the Tyk2 JH2 domain, two principal hydrogen bond networks have been identified that anchor the molecule within the binding site. nih.gov
One network forms at the hinge region of the kinase, where the N1 nitrogen of the imidazo[1,2-b]pyridazine core and the amine group at the C8 position form hydrogen bonds with the backbone amide and carbonyl groups of a valine residue (Val690), respectively. A second network is established near the "gatekeeper" residue of the kinase domain. Here, the C3 amide carbonyl group of the inhibitor derivative engages in hydrogen bonds with the side chain of a lysine (B10760008) residue (Lys642) and, through a bridging water molecule, with the backbone carbonyl of a glutamic acid residue (Glu688). nih.gov
Table 2: Hydrogen Bond Interactions of an Imidazo[1,2-b]pyridazine Derivative with Tyk2 JH2
| Inhibitor Moiety | Interacting Residue | Interaction Type | Location in Binding Site |
|---|---|---|---|
| N1 of Imidazo[1,2-b]pyridazine Core | Valine 690 (NH) | Hydrogen Bond | Hinge Region |
| C8 Methylamino (NH) | Valine 690 (C=O) | Hydrogen Bond | Hinge Region |
| C3 Amide (C=O) | Lysine 642 (NH) | Hydrogen Bond | Near Gatekeeper |
| C3 Amide (C=O) | Glutamic Acid 688 (C=O) | Water-Mediated Hydrogen Bond | Near Gatekeeper |
The aromatic nature of the imidazo[1,2-b]pyridazine ring system facilitates non-covalent interactions such as pi-pi stacking with the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan. researchgate.netsci-hub.se This type of interaction, where the pi-orbitals of two aromatic rings overlap, contributes significantly to the binding energy and stability of the protein-ligand complex. nih.gov The geometry and electrostatic forces between the heterocyclic inhibitor and aromatic residues in the binding pocket are key determinants of the strength of these interactions. nih.gov While specific pi-pi stacking interactions for this compound with its targets are not detailed in all studies, the potential for such stabilizing forces is an important consideration in its molecular mechanism and in the rational design of more potent derivatives. researchgate.net
Cellular Signaling Pathway Modulation
By inhibiting molecular targets like Tyk2, derivatives of this compound can effectively modulate intracellular signaling cascades. Tyk2 is essential for the signaling of key cytokines, including interleukins IL-12 and IL-23, as well as Type I interferons. nih.gov These cytokines activate receptors that, in turn, rely on Tyk2 to phosphorylate and activate members of the Signal Transducer and Activator of Transcription (STAT) protein family. nih.gov
Consequently, inhibition of the Tyk2 JH2 domain by imidazo[1,2-b]pyridazine-based compounds disrupts the JAK-STAT signaling pathway. This blockage prevents the downstream phosphorylation of STAT proteins, their subsequent translocation to the nucleus, and the transcription of target genes involved in inflammatory and immune responses. nih.gov The ability to modulate this critical pathway underscores the therapeutic relevance of this class of compounds. nih.gov
Inducing Apoptosis and DNA Fragmentation in Cancer Cells
Compounds with related imidazo-fused heterocyclic scaffolds have demonstrated significant potential to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com The mechanisms often converge on the modulation of key regulatory proteins within the apoptotic cascade. nih.govresearchgate.net
Studies on related imidazo[1,2-a]pyridines show the induction of the extrinsic apoptosis pathway, marked by the activation of initiator caspase-8 and executioner caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov PARP cleavage is a hallmark of apoptosis, preventing DNA repair and facilitating cellular disassembly. mdpi.com
Furthermore, these classes of compounds can disrupt the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic mitochondrial apoptosis pathway. mdpi.comnih.govresearchgate.net This is often achieved by increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of downstream executioner caspases like caspase-3. nih.govresearchgate.netukrbiochemjournal.org The culmination of these events is the systematic degradation of cellular components and the fragmentation of chromosomal DNA, leading to the death of the cancer cell. nih.govukrbiochemjournal.org
Table 3: Apoptotic Markers Modulated by Related Heterocyclic Compounds
| Apoptotic Marker | Change in Activity/Level | Role in Apoptosis |
|---|---|---|
| Caspase-3 | Increased Activation | Executioner Caspase |
| Caspase-7 | Increased Activation | Executioner Caspase |
| Caspase-8 | Increased Activation | Initiator Caspase |
| PARP | Increased Cleavage | DNA Repair/Apoptosis Marker |
| Bcl-2 | Decreased Expression | Anti-Apoptotic |
| Bax | Increased Expression | Pro-Apoptotic |
| p53 | Increased Expression | Tumor Suppressor, Apoptosis Inducer |
Computational Chemistry and Cheminformatics in the Research of 6 Chloroimidazo 1,2 B Pyridazin 3 Amine
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models that predict the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
While specific 2D-QSAR and 3D-QSAR studies exclusively focused on 6-chloroimidazo[1,2-b]pyridazin-3-amine are not extensively documented in publicly available literature, the application of these methods to structurally related heterocyclic systems, such as imidazo[4,5-b]pyridine and imidazo[2,1-b]oxazole derivatives, demonstrates their utility. nih.govnih.govnih.gov These studies provide a blueprint for how QSAR can be applied to the imidazo[1,2-b]pyridazine (B131497) scaffold.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. They correlate the biological activity of compounds with their 3D molecular properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields). A typical 3D-QSAR study involves aligning a series of active compounds and using statistical methods like Partial Least Squares (PLS) to build a predictive model.
For instance, a CoMSIA study on imidazo[2,1-b]oxazole derivatives acting as mutant BRAF kinase inhibitors yielded a robust predictive model with a high cross-validated correlation coefficient (Q²) of 0.578 and a non-cross-validated coefficient (R²) of 0.828. nih.gov Similarly, studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors produced highly predictive CoMFA and CoMSIA models, with r² values of 0.975 and 0.977, respectively. nih.govnih.gov
These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour map in a CoMFA analysis indicates that bulky substituents in that region are favorable for activity, while a red contour map might suggest that electronegative groups are preferred. This information is invaluable for guiding the synthesis of new, more potent analogs.
Table 1: Example of Statistical Results from 3D-QSAR Studies on Related Heterocyclic Scaffolds
| Scaffold | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Target | Reference |
|---|---|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | CoMFA | 0.774 | 0.975 | 0.933 | Aurora A Kinase | nih.govnih.gov |
| Imidazo[4,5-b]pyridine | CoMSIA | 0.800 | 0.977 | 0.959 | Aurora A Kinase | nih.govnih.gov |
| Imidazo[2,1-b]oxazole | CoMSIA/SEHA | 0.578 | 0.828 | 0.740 | Mutant BRAF Kinase | nih.gov |
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Generating a common pharmacophore hypothesis is often the first step in LBDD. It involves identifying the key chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) shared by a set of active molecules and their spatial arrangement.
For the imidazo[1,2-b]pyridazine class, SAR studies on kinase inhibitors reveal several recurring features crucial for activity. nih.govsemanticscholar.orgnih.govnih.gov These include:
The nitrogen atoms within the imidazo[1,2-b]pyridazine core, which frequently act as hydrogen bond acceptors, interacting with the hinge region of protein kinases.
Substituents at the 3-position, which can be involved in additional hydrogen bonding or hydrophobic interactions.
Groups at the 6-position (such as the chloro group in the title compound), which can be modified to improve properties like selectivity and potency, often pointing towards a solvent-exposed region.
Aromatic or other hydrophobic groups, which are often found at the 2-position and occupy a hydrophobic pocket in the target's active site.
Based on a common pharmacophore hypothesis, a 3D model can be built and used as a query to screen large virtual compound libraries to identify new molecules that possess the required features and are therefore likely to be active. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) approaches are employed when the 3D structure of the biological target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. These methods use the target's structure to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.
Numerous docking studies have been performed on derivatives of the imidazo[1,2-b]pyridazine scaffold to elucidate their mechanism of action against various targets, particularly protein kinases. onljbioinform.comnih.govdergipark.org.tr A recurring finding is the critical role of the bicyclic core in forming hydrogen bonds with the kinase hinge region, a mode of interaction typical for Type I kinase inhibitors. acs.org
For example, docking studies of imidazo[1,2-b]pyridazine derivatives into the ATP-binding site of PIM kinases revealed that the compounds interact with the N-terminal lobe of the kinase, explaining their selectivity. semanticscholar.org In another study, docking of imidazo[1,2-b]pyridazine analogs into the active site of the Penicillin-Binding Protein (PBP2a) from MRSA identified key hydrogen bonding interactions with residues such as GLY 121, TYR 122, and LYS 123. onljbioinform.com
For a compound like this compound, a typical docking simulation into a kinase active site would likely show:
A hydrogen bond between one of the pyridazine (B1198779) nitrogen atoms and a backbone NH group in the kinase hinge region (e.g., the amide of a cysteine or methionine residue).
The 3-amine group acting as a hydrogen bond donor to a backbone carbonyl or a specific amino acid side chain (e.g., aspartate, glutamate).
The 6-chloro substituent extending into a specific sub-pocket, where it may form halogen bonds or other hydrophobic interactions that contribute to binding affinity and selectivity.
Table 2: Examples of Key Molecular Interactions Identified in Docking Studies of Imidazo[1,2-b]pyridazine Analogs
| Target Protein | Imidazo[1,2-b]pyridazine Analog | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| PIM-1 Kinase | K00135 | N-terminal lobe (Helix αC) | ATP-competitive (non-mimetic) | semanticscholar.org |
| PBP2a (MRSA) | Various analogs | GLY 121, TYR 122, LYS 123 | Hydrogen Bonding | onljbioinform.com |
| DHPS | Benzamide/acetamide derivatives | Active site residues | Hydrogen Bonding | nih.gov |
| Various Kinases | 2-phenyl-tetrahydroimidazo[1,2-b]pyridazines | Not specified | Strong Binding | dergipark.org.tr |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the conformational changes that the ligand and protein undergo upon binding.
As of the current literature review, no specific molecular dynamics simulation studies have been published for this compound. Such studies would be valuable to understand its interaction with potential biological targets, predict the binding stability, and analyze its conformational preferences within a protein's active site.
X-ray Crystallography for Ligand-Protein Co-crystal Structures
X-ray crystallography is an experimental technique that provides a high-resolution, three-dimensional picture of the atomic and molecular structure of a crystal. In the context of drug design, obtaining a co-crystal structure of a ligand bound to its protein target is considered a gold standard. It offers a precise view of the binding mode, orientation, and key interactions, which is invaluable for structure-based drug design and lead optimization.
A search of the public scientific literature and structural databases did not yield any published X-ray crystal structures of this compound in complex with a protein target. The determination of such a structure would be a significant step forward in understanding its mechanism of action and would facilitate further rational design of more potent and selective analogs.
ADMET Prediction and In Silico Screening for Lead Optimization
In silico screening and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical components of the lead optimization process. These computational tools help to identify potential liabilities of a compound early in the drug discovery pipeline, saving time and resources.
For this compound, some in silico ADMET-related properties have been predicted using established computational models.
Drug-Likeness and Physicochemical Property Predictions
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. These predictions are often based on rules derived from the analysis of successful drug compounds.
Several computational models assess the drug-likeness of a compound. For this compound, predictions from Pan Assay Interference Structures (PAINS) and Brenk structural alert models are available. PAINS alerts identify compounds that are known to show promiscuous activity in many biochemical assays, while the Brenk filter identifies fragments that may be associated with toxicity or poor metabolic stability.
According to available predictions, this compound has zero PAINS alerts, suggesting it is not likely to be a frequent hitter in high-throughput screening assays due to non-specific activity. ambeed.com Information regarding Brenk structural alerts for this specific compound is also available, indicating its potential for certain undesirable properties. ambeed.com
Table 1: Predicted Drug-Likeness and Physicochemical Properties for this compound
| Parameter | Predicted Value | Source |
|---|---|---|
| Abbott Bioavailability Score | 0.55 | ambeed.com |
| PAINS Alerts | 0 | ambeed.com |
Prediction of Bioavailability
Oral bioavailability is a key pharmacokinetic property that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. Predicting bioavailability is complex, but several computational models have been developed to provide an early indication.
The Abbott Bioavailability Score is a simple rule-based method for predicting the probability of a compound having greater than 10% oral bioavailability in rats. For this compound, the calculated Abbott Bioavailability Score is 0.55. ambeed.com This score suggests a reasonable probability of having at least 10% oral bioavailability in rats.
Artificial Intelligence and Machine Learning Applications in Drug Discovery for Imidazo[1,2-b]pyridazines
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. These technologies can be applied to various stages, from target identification and validation to hit identification and lead optimization.
While there are no specific AI/ML studies published for this compound, the broader class of imidazo[1,2-b]pyridazines has been the subject of such research. Machine learning models, particularly in the form of Quantitative Structure-Activity Relationship (QSAR) studies, have been employed to predict the biological activities of imidazo[1,2-b]pyridazine derivatives against various targets. These models learn the relationship between the chemical structure and the biological activity, which can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. The application of such models to this compound could provide valuable predictions of its potential biological activities.
Advanced Analytical Techniques in Characterization and Biological Studies
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the chemical identity and structure of novel compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide detailed information about the molecular framework of imidazo[1,2-b]pyridazine (B131497) derivatives.
For the precursor, 6-chloropyridazin-3-amine, the following NMR data has been reported:
¹H NMR (400 MHz, CD₃OD): δ 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H). chemicalbook.com
¹³C NMR (100 MHz, CD₃OD): δ 161.5, 147.1, 131.1, 119.8. chemicalbook.com
For the derivative, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), and 7.09 (d, J = 9.5 Hz, 1H), corresponding to the protons on the imidazopyridazine core, and a singlet at 4.76 ppm for the chloromethyl group. mdpi.com The presence of the amino group at the 3-position in 6-Chloroimidazo[1,2-b]pyridazin-3-amine would be expected to cause shifts in these proton and carbon signals, providing valuable structural confirmation.
Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular formula is C₆H₅ClN₄. Mass spectrometry would confirm the molecular ion peak corresponding to this formula. In studies of related compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for purity assessment, confirming the presence of the desired compound and identifying any impurities. mdpi.com
Infrared (IR) and Raman Spectroscopy provide information about the functional groups present in a molecule through their vibrational frequencies. For the precursor, 6-amino-3-chloropyridazine, both FTIR and Raman spectra are available. nih.govspectrabase.com An analysis of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-N stretching vibrations, and vibrations associated with the aromatic imidazo[1,2-b]pyridazine ring system. The chloro-substituent would also have a characteristic vibrational frequency.
| Technique | Compound | Key Observations/Data | Reference |
|---|---|---|---|
| ¹H NMR | 6-chloropyridazin-3-amine | (400 MHz, CD₃OD) δ 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H) | chemicalbook.com |
| ¹³C NMR | 6-chloropyridazin-3-amine | (100 MHz, CD₃OD) δ 161.5, 147.1, 131.1, 119.8 | chemicalbook.com |
| ¹H NMR | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | (250 MHz, CDCl₃) δ 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) | mdpi.com |
| IR/Raman | 6-amino-3-chloropyridazine | Spectra available, confirming functional groups. | nih.govspectrabase.com |
| MS | This compound | Expected Molecular Formula: C₆H₅ClN₄ |
Chromatography Techniques for Purity and Compound Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds. For imidazo[1,2-b]pyridazine derivatives, several techniques are routinely employed.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions and assessing the purity of products. In the synthesis of related compounds, TLC is performed on silica (B1680970) gel plates, and the spots are visualized under ultraviolet light. mdpi.com
Column Chromatography on silica gel is the standard method for the purification of imidazo[1,2-b]pyridazine derivatives. mdpi.com By using an appropriate eluent system, such as a mixture of dichloromethane (B109758) and ethyl acetate, the desired compound can be separated from starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of compounds. For a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, purity was determined to be greater than 95% using reverse-phase HPLC (RP-HPLC). mdpi.com The conditions for this analysis were a Thermo Hypersil Gold® C18 column with a gradient elution of methanol (B129727) and water. mdpi.com Such methods are crucial for ensuring the purity of compounds intended for biological testing.
| Technique | Application | Typical Conditions/Observations | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Silica gel plates with UV visualization. | mdpi.com |
| Column Chromatography | Purification | Silica gel adsorbent with eluent systems like dichloromethane-ethyl acetate. | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and analysis | RP-HPLC with a C18 column and methanol/water gradient elution for derivatives. | mdpi.com |
Advanced Imaging Techniques for Biological Target Visualization
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising platform for the development of molecular imaging agents, particularly for visualizing biological targets in vivo. One of the most significant applications in this area is the development of Positron Emission Tomography (PET) radiotracers for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.
Derivatives of imidazo[1,2-b]pyridazine are being explored as potential PET radioligands due to their ability to be radiolabeled with positron-emitting isotopes, such as Carbon-11 or Fluorine-18. These radiolabeled compounds can then be administered and their distribution in the brain can be monitored using a PET scanner, providing a non-invasive method to visualize and quantify Aβ plaques in living subjects. The development of such imaging agents is crucial for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions.
While specific PET imaging studies involving derivatives of this compound are not detailed in the provided search results, the broader research on the imidazo[1,2-b]pyridazine core strongly supports its potential in this advanced imaging application. The ability to modify the substitution pattern on the imidazo[1,2-b]pyridazine ring allows for the fine-tuning of properties such as binding affinity to Aβ plaques and pharmacokinetic profiles, which are critical for successful in vivo imaging.
Future Directions and Translational Research for 6 Chloroimidazo 1,2 B Pyridazin 3 Amine
Development of Novel Therapeutic Agents Based on the Imidazo[1,2-b]pyridazine (B131497) Scaffold
The versatility of the imidazo[1,2-b]pyridazine scaffold has made it a focal point in the quest for new therapeutic agents. researchgate.net Its unique chemical structure allows for substitutions at multiple positions (C2, C3, C6, C7, and C8), which dictates kinase selectivity and potency, enabling the design of highly specific or multi-targeted inhibitors. nottingham.ac.uk This adaptability has led to the discovery of derivatives with potent activity against a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. researchgate.net
A significant area of development has been in oncology, particularly in the design of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been successfully developed to target several key kinases:
Tropomyosin Receptor Kinase (TRK) Inhibitors: Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent, second-generation TRK inhibitors, demonstrating the scaffold's utility in creating highly effective anticancer agents. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Researchers have designed and synthesized macrocyclic derivatives incorporating the imidazo[1,2-b]pyridazine core to act as powerful ALK inhibitors. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibitors: A notable derivative, compound 22 , was identified as a potent and highly selective irreversible BTK inhibitor, which has advanced into Phase I clinical trials as TM471-1. nih.gov
PIM Kinase Inhibitors: Structural analysis identified imidazo[1,2-b]pyridazines as a class of compounds that interact with and inhibit PIM kinases, which are implicated in hematopoietic malignancies. nih.gov
Dual c-Met and VEGFR2 Inhibitors: By leveraging structural information of target kinases, researchers have designed imidazo[1,2-b]pyridazine derivatives that can simultaneously inhibit both c-Met and VEGFR2, two key drivers of tumor growth and angiogenesis. nih.gov
IKKβ Inhibitors: Starting from hits identified in high-throughput screening, the scaffold has been optimized to produce potent and selective inhibitors of IKKβ, a key kinase in inflammatory signaling pathways. documentsdelivered.com
Beyond oncology, this scaffold has shown promise in other therapeutic areas. For instance, derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, suggesting a potential application as imaging agents or therapeutics for Alzheimer's disease.
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | TRK, ALK, BTK, PIM, c-Met, VEGFR2, IKKβ | Oncology, Inflammation | nih.govnih.govnih.govnih.govnih.govdocumentsdelivered.com |
| Protein Aggregates | β-Amyloid Plaques | Neurodegenerative Disease |
Addressing Drug Resistance Mechanisms through Imidazo[1,2-b]pyridazine Derivatives
A major challenge in cancer therapy is the development of drug resistance, often driven by mutations in the target protein that prevent the drug from binding effectively. nih.gov The adaptable nature of the imidazo[1,2-b]pyridazine scaffold provides a robust platform for designing next-generation inhibitors that can overcome these resistance mechanisms.
Significant progress has been made in developing derivatives that retain activity against mutated kinases:
ALK-Positive NSCLC: In non-small cell lung cancer (NSCLC) with ALK gene rearrangements, resistance to tyrosine kinase inhibitors (TKIs) frequently emerges. Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been specifically designed to combat this, showing potent inhibitory activity against wild-type ALK as well as the recalcitrant G1202R single mutation and the lorlatinib-resistant L1196M/G1202R double mutation. nih.gov
TRK Fusion Cancers: Similarly, while first-generation TRK inhibitors are effective, resistance can develop through mutations like G595R and G667C. Second-generation imidazo[1,2-b]pyridazine-based TRK inhibitors have been discovered that potently inhibit both wild-type TRK and these common resistance mutants. nih.gov For example, compound 15m showed high potency against TRK WT (IC50 = 0.08 nM), TRK G595R (IC50 = 2.14 nM), and TRK G667C (IC50 = 0.68 nM). nih.gov
The successful development of these compounds demonstrates that the imidazo[1,2-b]pyridazine core can be systematically modified to accommodate the structural changes induced by resistance mutations in kinase domains, offering a viable strategy to stay ahead of evolving disease mechanisms.
| Target Kinase | Resistance Mutation(s) | Scaffold Application | Reference |
|---|---|---|---|
| ALK | G1202R, L1196M/G1202R | Macrocyclic derivatives overcome resistance to second-generation TKIs. | nih.gov |
| TRK | G595R, G667C | Second-generation inhibitors retain high potency against mutants. | nih.gov |
Polypharmacology and Multi-Target Drug Design Strategies
The concept of polypharmacology—designing single molecules that can modulate multiple targets—is an increasingly important strategy in drug discovery, particularly for complex diseases like cancer. The imidazo[1,2-b]pyridazine scaffold is exceptionally well-suited for this approach. The successful kinase inhibitor ponatinib, which is based on this scaffold, is a prime example of a multi-targeted agent. researchgate.net
Researchers have intentionally pursued multi-target drug design with this scaffold. One notable success is the development of dual inhibitors of c-Met and VEGFR2 kinases. nih.gov Both pathways are critical for tumor progression and angiogenesis, and their simultaneous inhibition can lead to a more potent antitumor effect. By using co-crystal structural information, scientists designed imidazo[1,2-b]pyridazine derivatives that could effectively suppress both kinases. nih.gov This rational design approach highlights the potential to create synergistic therapeutic effects by carefully selecting targets and modifying the scaffold accordingly. This strategy can also be applied to other target combinations, such as inhibiting both a primary oncogenic driver and a downstream signaling component to preemptively address resistance pathways. nih.gov
Preclinical Development Considerations and Challenges
Translating a promising compound from the laboratory to the clinic involves overcoming numerous preclinical hurdles. For derivatives of 6-chloroimidazo[1,2-b]pyridazin-3-amine, these challenges center on optimizing their efficacy, safety, and pharmacokinetic properties.
Efficacy and Safety Profile Refinement
Early-stage development focuses on demonstrating potent and selective activity. For imidazo[1,2-b]pyridazine derivatives, this has been shown through various in vitro and in vivo models.
In Vitro Potency: Derivatives have demonstrated low nanomolar IC50 values against a range of kinase targets, including TRK, ALK, and BTK. nih.govnih.govnih.gov
In Vivo Efficacy: The therapeutic potential of these compounds has been validated in animal models. For example, a BTK inhibitor based on the scaffold led to complete tumor regression in 7 out of 10 mice in a xenograft model at a dose of 15 mg/kg. nih.gov Similarly, a dual c-Met/VEGFR2 inhibitor showed potent, dose-dependent antitumor efficacy in mouse xenograft models. nih.gov
A crucial aspect of refinement is ensuring selectivity to minimize off-target effects. Kinase selectivity profiling is a standard part of the preclinical assessment. For instance, the BTK inhibitor compound 22 was screened against 310 kinases and showed excellent selectivity, which is a key factor for a favorable safety profile. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization
A compound's success as a drug is highly dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its effect on the body. A significant challenge in the development of imidazo[1,2-b]pyridazine derivatives is optimizing these properties.
Medicinal chemists have employed several strategies to enhance the PK profiles of these compounds:
Improving Metabolic Stability: Early derivatives of a Tyk2 inhibitor series showed poor metabolic stability. By replacing a 6-anilino group with a 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moiety, researchers dramatically improved liver microsomal stability.
Enhancing Permeability and Oral Bioavailability: Poor cell permeability can limit a drug's effectiveness. For a series of IKKβ inhibitors, polarity was adjusted to improve permeability and enhance activity in cell-based assays. nottingham.ac.uk In the Tyk2 inhibitor program, the introduction of a 2-pyridyl group on the pyridone ring led to enhanced Caco-2 permeability, attributed to the formation of intramolecular hydrogen bonds. This optimization ultimately resulted in a compound with excellent oral bioavailability across multiple species, reaching 114% in rats.
Demonstrating Target Engagement In Vivo: A successful PK/PD profile is confirmed when the drug reaches its target in sufficient concentrations to exert a therapeutic effect. An orally active Tyk2 inhibitor was effective in a dose-dependent manner in a rat PD model, inhibiting IL-12/IL-18 induced IFNγ production by 77% at a 10 mg/kg dose. Similarly, a potent TRK inhibitor (compound 15m ) displayed good oral bioavailability (F = 55.26%) in preclinical studies. nih.gov
| Compound Class | Parameter | Result | Species | Reference |
|---|---|---|---|---|
| Tyk2 Inhibitor (Compound 6) | Oral Bioavailability (F) | 114% | Rat | |
| Tyk2 Inhibitor (Compound 6) | Oral Bioavailability (F) | 86% | Mouse | |
| TRK Inhibitor (Compound 15m) | Oral Bioavailability (F) | 55.26% | Not Specified | nih.gov |
| Tyk2 Inhibitor (Compound 6) | Clearance | 7.8 mL/min/kg | Rat |
Q & A
Q. Table 1. Representative Synthetic Yields Under Varied Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed arylation | Pd(OAc)₂, KOAc, pentan-1-ol | 82 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 75 | |
| Suzuki coupling (diarylation) | Pd(PPh₃)₄, microwave, DMF | 89 |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| This compound | 8.43 (s, 1H), 7.46 (d, J=9.5 Hz, 1H) | 147.02 (C3), 119.66 (C6) | |
| 3-(4-Fluorophenyl) derivative | 8.32 (d, J=8.8 Hz, 2H) | 131.28 (C-Ar), 167.80 (COOH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
